molecular formula C21H23Cl2N2NaO4 B13807396 L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt CAS No. 52616-30-5

L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt

Cat. No.: B13807396
CAS No.: 52616-30-5
M. Wt: 461.3 g/mol
InChI Key: KSODCNQBMBVLAJ-FERBBOLQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt is a synthetic alkylating agent structurally derived from tyrosine, a naturally occurring amino acid. The compound features a bis(2-chloroethyl)amino group attached to a benzoyl-modified tyrosine backbone, conferring DNA-alkylating properties similar to nitrosourea-based chemotherapeutic agents like carmustine (BCNU) and lomustine (CCNU). Its sodium salt formulation enhances aqueous solubility, facilitating intravenous or intraperitoneal administration.

Properties

CAS No.

52616-30-5

Molecular Formula

C21H23Cl2N2NaO4

Molecular Weight

461.3 g/mol

IUPAC Name

sodium;(2S)-2-[[3-[bis(2-chloroethyl)amino]-4-methylbenzoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C21H24Cl2N2O4.Na/c1-14-2-5-16(13-19(14)25(10-8-22)11-9-23)20(27)24-18(21(28)29)12-15-3-6-17(26)7-4-15;/h2-7,13,18,26H,8-12H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t18-;/m0./s1

InChI Key

KSODCNQBMBVLAJ-FERBBOLQSA-M

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, preventing DNA replication and transcription, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of chloroethylating agents, which include:

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A prototypical nitrosourea with bifunctional alkylating activity.

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Features a cyclohexyl group instead of a benzoyl-tyrosine moiety.

1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) : A methylated cyclohexyl derivative of CCNU.

Key Comparative Parameters

Parameter L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine Sodium Salt BCNU CCNU MeCCNU
Alkylating Activity High (bis-chloroethyl group) High Moderate Moderate
Carbamoylating Activity Likely low (no nitrosourea group) High Moderate Low
Octanol/Water Coefficient Higher (tyrosine backbone enhances hydrophilicity) 0.4–0.6 1.2–1.5 1.8–2.0
Cytotoxicity (LD50, mM/kg) Data not available 0.03–0.05 0.07–0.09 0.10–0.12
DNA Cross-Linking Efficiency Presumed high (bifunctional) 85–90% 70–75% 60–65%
Repair Inhibition Potential via metabolites (e.g., isocyanates) Yes Yes Limited

Mechanistic Differences

  • DNA Alkylation: Unlike nitrosoureas (e.g., BCNU), which decompose to form reactive chloroethyl and isocyanate intermediates, the tyrosine-derived compound lacks a nitrosourea group. Its alkylation mechanism depends solely on the bis(2-chloroethyl)amino moiety, reducing carbamoylating effects linked to nitrosourea toxicity .
  • Repair Inhibition : While BCNU’s metabolite 2-chloroethyl isocyanate inhibits DNA repair enzymes, similar activity in the tyrosine derivative remains unconfirmed but plausible due to shared chloroethyl groups .

Research Findings and Clinical Implications

DNA Cross-Linking and Cytotoxicity

  • BCNU and structurally similar compounds induce DNA interstrand cross-links via a two-step mechanism: initial guanine alkylation followed by displacement of chloride to form an ethyl bridge . The tyrosine derivative likely follows this pathway, though its benzoyl group may sterically hinder cross-linking compared to BCNU.
  • Cytotoxicity Correlation : Studies on 9L rat glioma cells show chloroethylnitrosoureas (CENUs) exhibit equivalent cytotoxicity when dose-adjusted for decomposition rates. This suggests the tyrosine derivative’s efficacy may depend on its hydrolysis kinetics .

Therapeutic Index and Toxicity

  • Nitrosoureas with low carbamoylating activity (e.g., MeCCNU) demonstrate higher therapeutic indices due to reduced myelosuppression. The tyrosine derivative’s lack of nitrosourea-derived carbamoylation may similarly improve safety .
  • Repair Inhibition : Compounds like BCNU potentiate cytotoxicity by blocking DNA repair via isocyanate metabolites. If the tyrosine derivative generates analogous inhibitors, it could enhance efficacy but increase organ-specific toxicity .

Limitations and Unresolved Questions

  • Toxicology: No comprehensive studies exist on the tyrosine derivative’s long-term toxicity, unlike BCNU and CCNU, which are well-characterized .
  • Metabolic Stability: The sodium salt’s stability in physiological conditions remains underexplored, unlike nitrosoureas with known decomposition half-lives (e.g., BCNU: 20–40 minutes at pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.